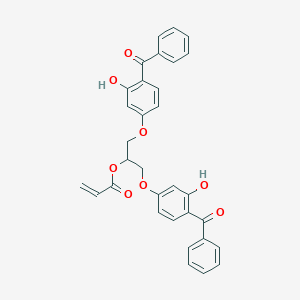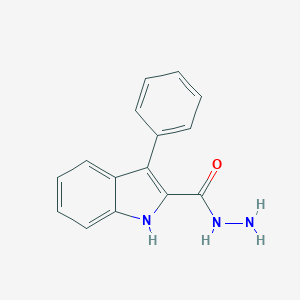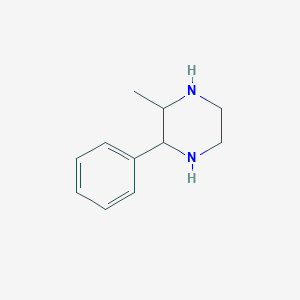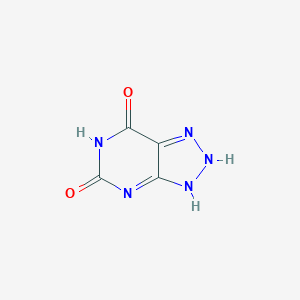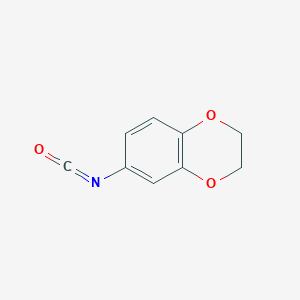![molecular formula C8H14O3 B011942 (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol CAS No. 19740-86-4](/img/structure/B11942.png)
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol, also known as 2,5-anhydro-9-deoxy-9a-(hydroxymethyl)-9a-methoxymethyl-1,2,3,4,5,6-hexahydro-1,4-epoxycycloocta[c]pyran, is a cyclic organic compound with a molecular formula of C9H16O4. It is a white crystalline solid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.2.1]nonane-2,5-diol.
Mecanismo De Acción
The mechanism of action of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.
Efectos Bioquímicos Y Fisiológicos
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, it has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is that it can be synthesized in the laboratory using readily available starting materials. This makes it a relatively inexpensive compound to produce. However, one limitation of the compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol. One area of interest is the development of new drugs based on the structure of the compound. Researchers could investigate the structure-activity relationship of the compound to identify modifications that could improve its potency and selectivity. Another area of interest is the investigation of the compound's immunomodulatory effects. Researchers could explore the potential use of the compound as an immunomodulatory agent in the treatment of viral infections. Finally, researchers could investigate the potential use of the compound as a chiral building block in organic synthesis. By developing new synthetic methods based on the structure of the compound, researchers could expand the range of chiral molecules available for use in drug discovery and development.
Conclusion:
In conclusion, (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is a cyclic organic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The mechanism of action of the compound is not fully understood, but it has been shown to inhibit the growth of cancer cells and the replication of viruses. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on the compound.
Métodos De Síntesis
The synthesis of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol can be achieved through a series of chemical reactions. The starting material is D-mannitol, which is subjected to a series of reactions involving acetylation, oxidation, and cyclization to yield the desired product. The synthesis method has been described in detail in several research papers, and the yield of the product can be optimized through the modification of reaction conditions.
Aplicaciones Científicas De Investigación
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Propiedades
Número CAS |
19740-86-4 |
|---|---|
Nombre del producto |
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-10H,1-4H2/t5-,6+,7-,8+ |
Clave InChI |
GJZQHDOUUCAZHY-KVFPUHGPSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]2CC[C@H]([C@@H]1O)O2)O |
SMILES |
C1CC(C2CCC(C1O)O2)O |
SMILES canónico |
C1CC(C2CCC(C1O)O2)O |
Otros números CAS |
19740-86-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




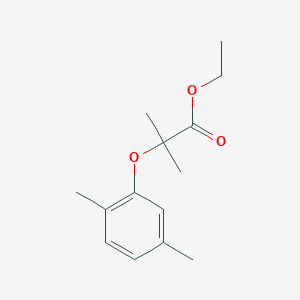
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
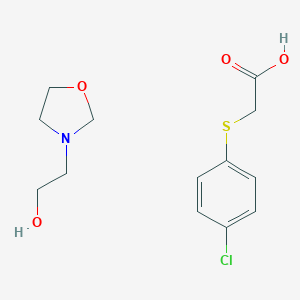
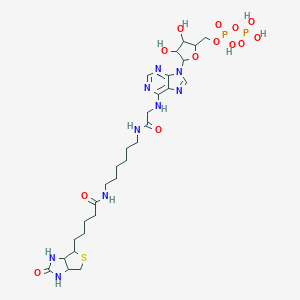
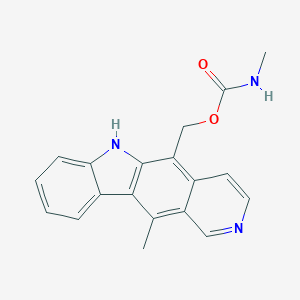
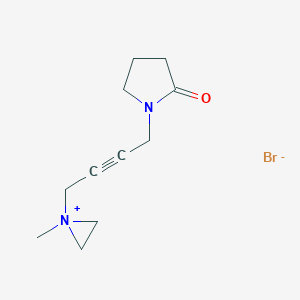
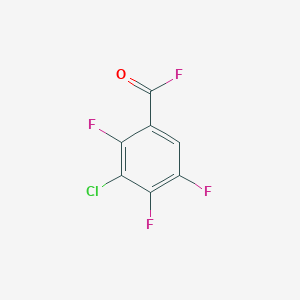
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
